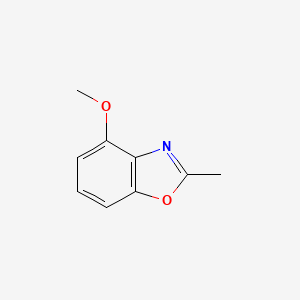

4-Methoxy-2-methylbenzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-10-9-7(11-2)4-3-5-8(9)12-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSILNBMCGMRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy 2 Methylbenzoxazole and Its Structural Analogues

Classical and Contemporary Synthetic Routes to the Benzoxazole (B165842) Moiety

The traditional and most common method for constructing the benzoxazole scaffold involves the condensation of o-aminophenols with various carbonyl-containing compounds. rsc.orgnih.gov This fundamental transformation has been refined over the years with a variety of reagents and conditions to improve yields and broaden the substrate scope.

Cyclization Reactions involving o-Aminophenols and Derivatives

The reaction of o-aminophenols with a single carbon-donating electrophile is a cornerstone of benzoxazole synthesis. This approach typically involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to furnish the benzoxazole ring system.

While not a primary route for 2-alkylated benzoxazoles like 4-methoxy-2-methylbenzoxazole, the reaction of o-aminophenols with carbon disulfide is a classic method for producing 2-mercaptobenzoxazoles. This reaction proceeds by the initial formation of a dithiocarbamate, which then undergoes cyclization. The resulting 2-mercaptobenzoxazole (B50546) can be a versatile intermediate for further functionalization. nih.gov For instance, the sodium salt of 2-mercaptobenzoxazole can be prepared by treating it with sodium ethoxide in ethanol (B145695). nih.gov

A one-pot, green synthetic method for producing mercaptobenzoxazoles involves the reaction of aminophenol with tetramethylthiuram disulfide (TMTD) using water as a solvent. ijpbs.com

A highly effective and widely used method for the synthesis of 2-substituted benzoxazoles is the condensation of o-aminophenols with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. ajchem-a.comnih.govgriffith.edu.au To synthesize this compound, 2-amino-3-methoxyphenol (B1287424) would be reacted with acetic acid or a derivative like acetic anhydride (B1165640). The reaction is often facilitated by a dehydrating agent or a catalyst.

Methanesulfonic acid has proven to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from the reaction of 2-aminophenol (B121084) with carboxylic acids, which generate acid chlorides in situ. griffith.edu.au This method demonstrates broad functional group tolerance, including methoxy (B1213986) substituents. griffith.edu.au Similarly, Lawesson's reagent has been used as an efficient promoter in the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol, accommodating a variety of aromatic, heteroaromatic, and aliphatic carboxylic acids. organic-chemistry.org Polyphosphoric acid (PPA) is another common catalyst for the cyclization of o-aminophenols with carboxylic acids, although it often requires high temperatures. nih.gov

| Catalyst/Reagent | Conditions | Starting Materials | Product | Yield (%) |

| Methanesulfonic acid | In situ acid chloride generation | 2-Aminophenol, Carboxylic acids | 2-Substituted benzoxazoles | Excellent |

| Lawesson's reagent | Solvent-free, microwave | 2-Aminophenol, Carboxylic acids | 2-Substituted benzoxazoles | Good |

| Polyphosphoric acid (PPA) | 170-250 °C | o-Aminophenol, Naphthyridine-3-carboxylic acids | Naphthyridine-benzoxazole derivatives | 10-60 nih.gov |

Oxidative cyclization offers an alternative pathway to benzoxazoles, often starting from Schiff bases formed by the condensation of o-aminophenols and aldehydes. nih.gov Various oxidizing agents can be employed to facilitate the cyclization and aromatization steps. Elemental sulfur has been identified as an effective oxidant for the coupling of o-aminophenols with ketones to yield 2-alkylbenzoxazoles. organic-chemistry.org Another approach involves the iron-catalyzed hydrogen transfer for the redox condensation of o-hydroxynitrobenzenes with alcohols, providing a route to 2-substituted benzoxazoles. organic-chemistry.org

A notable metal- and oxidant-free method involves the oxidative cyclization that generates hydrogen gas as the only byproduct. organic-chemistry.org Additionally, FeCl₃-catalyzed aerobic oxidation has been used for the synthesis of specific benzoxazole derivatives. rsc.org

Formation from Aromatic Aldehydes and Related Precursors

The condensation of o-aminophenols with aromatic aldehydes is a very common and versatile method for preparing 2-arylbenzoxazoles. ajchem-a.comorganic-chemistry.orgnih.gov This reaction typically proceeds through the formation of a Schiff base (an imine), which then undergoes cyclization and oxidation to form the benzoxazole ring. nih.gov For the synthesis of this compound, the analogous reaction would involve the condensation of an appropriate o-aminophenol with acetaldehyde (B116499) or a synthetic equivalent.

Numerous catalytic systems have been developed to promote this reaction, including Brønsted acids, Lewis acids, and various metal catalysts. organic-chemistry.orgnih.gov For example, a Brønsted acidic ionic liquid gel has been used as an efficient and recyclable heterogeneous catalyst for the solvent-free synthesis of benzoxazoles from o-aminophenols and aldehydes, achieving high yields. nih.govacs.org Other catalysts like samarium triflate in aqueous media and N-heterocyclic carbenes (NHCs) have also been successfully employed. organic-chemistry.org

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly catalytic methods for benzoxazole synthesis. These advanced approaches often involve the use of metal catalysts, nanocatalysts, and novel reaction media to improve reaction rates, lower reaction temperatures, and simplify product isolation.

Recent advancements have highlighted the use of various catalysts, including:

Nanocatalysts : Fe₃O₄@SiO₂-SO₃H nanoparticles have been used as a magnetically separable and reusable heterogeneous catalyst for the condensation of o-aminophenols with aromatic aldehydes under solvent-free conditions at 50 °C, offering high efficiency and easy separation. ajchem-a.com

Metal Catalysts : Palladium complexes, copper(I) iodide (in combination with a Brønsted acid), and copper(II) ferrite (B1171679) nanoparticles have all been shown to effectively catalyze benzoxazole formation. organic-chemistry.orgorganic-chemistry.org For example, a combination of a Brønsted acid and CuI can catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.orgorganic-chemistry.org

Ionic Liquids : Brønsted acidic ionic liquids have been utilized as catalysts, sometimes supported on materials like silica (B1680970) gel, to provide a green and recyclable catalytic system. nih.govacs.orgnih.gov

Photocatalysis : The photoreduction of benzophenone (B1666685) to benzopinacol (B1666686) illustrates the use of photochemical methods in related organic transformations. rsc.org

Below is a table summarizing various advanced catalytic methods for the synthesis of benzoxazoles.

| Catalyst System | Reaction Conditions | Substrates | Key Advantages |

| Fe₃O₄@SiO₂-SO₃H Nanoparticles | 50 °C, Solvent-free | 2-Aminophenol, Aromatic aldehydes | High efficiency, Reusable catalyst, Simple separation ajchem-a.com |

| Brønsted Acidic Ionic Liquid Gel | 130 °C, Solvent-free | o-Aminophenol, Aldehydes | High yields, Recyclable catalyst, Simple work-up nih.govacs.org |

| Brønsted Acid and CuI | 80 °C, Acetonitrile | 2-Aminophenols, β-Diketones | Tolerates various substituents organic-chemistry.orgorganic-chemistry.org |

| Samarium Triflate | Aqueous medium | o-Aminophenols, Aldehydes | Green and efficient organic-chemistry.org |

| N-Heterocyclic Carbene (NHC) | Mild conditions | 2-Aminophenols, Aromatic aldehydes | Broad functional group tolerance organic-chemistry.org |

Transition-Metal-Catalyzed Reactions (e.g., Palladium, Copper, Ruthenium)

Transition-metal catalysis has emerged as a powerful tool for the synthesis of benzoxazoles, offering high efficiency and broad substrate scope. nitrkl.ac.in

Palladium: Palladium catalysts have been effectively used in the synthesis of benzoxazoles through various pathways. One notable method involves the palladium-catalyzed carbonylation and condensation of aromatic halides with o-aminophenols. acs.org Another approach is the cleavage of carbon-carbon triple bonds with o-aminophenol in the presence of a palladium catalyst. rsc.orgrsc.org Palladium-catalyzed multicomponent reactions, for instance, using aryl halides, isocyanides, and aminophenols, also provide an efficient route to benzoxazoles. acs.org Research has also demonstrated the synthesis of functionalized benzoxazoles via palladium-catalyzed sequential heteroarylation/acylation reactions of iodobenzenes. nih.gov

Copper: Copper-catalyzed reactions are widely employed for benzoxazole synthesis. These methods include the intramolecular oxidative C−H functionalization/C−O bond formation, which can be performed using air as a sustainable oxidant. acs.org Copper catalysts also facilitate the synthesis from phenols and cyclic oxime esters through ortho-amination/annulation. acs.org Furthermore, copper-catalyzed hydroamination of alkynones with 2-aminophenols provides a viable route to a variety of functionalized benzoxazoles. rsc.org The combination of a Brønsted acid and copper iodide has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Tandem reactions catalyzed by copper, involving the reaction of 2-aminophenols with thiocarbamoyl chlorides, have also been developed. daneshyari.com

Ruthenium: Ruthenium catalysts have proven effective in the synthesis of benzoxazoles via acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenol. acs.orgacs.org This method often utilizes heterogeneous catalysts, which can be magnetically separated and recycled. acs.org Hydrogen-transfer catalysis using ruthenium has also been explored for the conversion of aldehydes into benzoxazoles. nih.gov

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium | Carbonylation/Condensation | Uses aromatic halides and o-aminophenols. | acs.org |

| Palladium | C-C Triple Bond Cleavage | Reacts alkynes with o-aminophenol. | rsc.orgrsc.org |

| Copper | Intramolecular C-H Functionalization | Utilizes air as an oxidant. | acs.org |

| Copper | ortho-Amination/Annulation | Synthesizes from phenols and cyclic oxime esters. | acs.org |

| Ruthenium | Dehydrogenative Coupling | Couples primary alcohols with 2-aminophenol. | acs.orgacs.org |

Metal-Free and Organocatalytic Syntheses

In a move towards more sustainable chemistry, metal-free and organocatalytic approaches for benzoxazole synthesis have gained significant attention. These methods avoid the use of potentially toxic and expensive heavy metals.

One prominent metal-free strategy involves the oxidative annulation of phenols and amines using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). acs.org Another approach utilizes polyphosphoric acid (PPA) to activate nitroalkanes for the ortho-C–H functionalization of phenols, followed by a cascade of reactions to form the benzoxazole ring. rsc.org Furthermore, transition-metal-free arylation of benzoxazoles has been achieved using aryl nitriles. rsc.org

Organocatalysis, employing small organic molecules to accelerate reactions, has also been successfully applied. For instance, N-Heterocyclic Carbenes (NHCs) can catalyze the intramolecular cyclization of aldimines derived from 2-aminophenols and aromatic aldehydes. acs.org A visible-light-driven organocatalytic aerobic oxidation of phenolic imines has also been developed using an organic photocatalyst like eosin (B541160) Y. rsc.org Additionally, direct organocatalytic methods have been used for the chemoselective synthesis of benzoxazole-triazoles. rsc.orgrsc.org

Green Chemistry Principles in Benzoxazole Synthesis (e.g., use of ionic liquids, microwave assistance)

The principles of green chemistry are increasingly being integrated into the synthesis of benzoxazoles to develop more environmentally friendly processes.

Ionic Liquids: Ionic liquids (ILs) have been used as catalysts and green reaction media for benzoxazole synthesis. bepls.com For example, a Brønsted acidic ionic liquid gel has been employed as an efficient and recyclable heterogeneous catalyst for the solvent-free synthesis of benzoxazoles. nih.govacs.org The use of a Lewis acidic ionic liquid supported on magnetic nanoparticles under ultrasound irradiation also represents a green approach. nih.gov Some methods utilize ionic liquids like [Bmim]PF6 as a catalyst under microwave irradiation. researchgate.net

Microwave Assistance: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in benzoxazole formation. researchgate.nettandfonline.combenthamdirect.com This technique has been applied to the condensation of 2-aminophenols with various carbonyl compounds. tandfonline.combenthamdirect.com The combination of microwave irradiation with green catalysts, such as deep eutectic solvents (DESs), offers a rapid and environmentally benign route to benzoxazoles. mdpi.com For instance, the use of [CholineCl][oxalic acid] as a DES catalyst under microwave irradiation provides good to excellent yields of 2-arylbenzoxazoles. mdpi.com Hydrogen peroxide has also been used as a safer oxidant under microwave irradiation for the synthesis of benzoxazoles via cyclodesulfurization. tandfonline.com

| Green Chemistry Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Use of Ionic Liquids | Brønsted acidic ionic liquid gel as a heterogeneous catalyst. | Solvent-free, recyclable catalyst, high yields. | nih.govacs.org |

| Microwave Assistance | Condensation of 2-aminophenols with aldehydes. | Short reaction times, high yields, easy work-up. | tandfonline.com |

| Microwave Assistance with DES | Using [CholineCl][oxalic acid] as a catalyst. | Rapid, environmentally benign, good to excellent yields. | mdpi.com |

| Use of Greener Oxidants | Hydrogen peroxide under microwave irradiation. | Safer and inexpensive oxidant, reduced energy and time. | tandfonline.com |

Functionalization and Derivatization Strategies for the this compound Core

Once the this compound core is synthesized, further functionalization can be carried out to introduce diverse functionalities, leading to a wide range of derivatives with potentially enhanced properties.

Selective Reactions at the 2-Methyl Position

The 2-methyl group of the benzoxazole ring is a key site for chemical modification due to the acidity of its protons.

The protons of the 2-methyl group can be abstracted by a suitable base to generate a nucleophilic carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of a wide array of substituents at this position.

A particularly useful reaction involving the 2-methyl group is its condensation with carbonyl compounds, especially aromatic aldehydes. libretexts.org This reaction, often carried out under basic conditions, leads to the formation of a new carbon-carbon double bond, extending the conjugation of the system. This type of condensation is a key step in the synthesis of various compounds, including some with biological activity. acs.org The reaction typically proceeds through the formation of an intermediate imine thiophenol, followed by cyclization and subsequent reduction or oxidation to yield the final 2-substituted benzoxazole. nih.gov

Benzoylation and Other Acylation Reactions

The acylation of 2-methylbenzoxazole (B1214174), a structural analogue of this compound, has been a subject of study to clarify the resulting product structure. When 2-methylbenzoxazole reacts with acyl chlorides, such as benzoyl chloride, in the presence of triethylamine (B128534) (Et3N) under reflux conditions, a double acylation occurs. researchgate.net Initial ambiguity existed as to whether the product was a conjugated ketone or an enolester. researchgate.net

Crystal structure determination has confirmed that the reaction product is the enolester, specifically with a Z configuration around the ethylenic double bond. researchgate.net In this structure, the double bond is nearly coplanar with both the adjacent phenyl ring and the benzoxazole ring system. researchgate.net This finding is crucial for understanding the reactivity of the 2-methyl group on the benzoxazole core, indicating a preference for the formation of an enolester over a ketone under these acylation conditions. researchgate.net

Oxidative Amination

Direct oxidative amination of the C-H bond at the 2-position of the benzoxazole ring is a highly efficient method for synthesizing 2-aminobenzoxazoles, which are important scaffolds in therapeutically significant molecules. acs.org Various methods have been developed, including metal-free and metal-catalyzed approaches.

A facile, metal-free oxidative amination of benzoxazoles can be achieved using catalytic amounts of iodine with aqueous tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org This user-friendly method proceeds smoothly at ambient temperature under neat conditions, producing the desired 2-aminobenzoxazoles in high yields with only tertiary butanol and water as byproducts. organic-chemistry.org Another metal-free approach utilizes a quaternary ammonium (B1175870) iodide, such as tetrabutylammonium (B224687) iodide (TBAI), with TBHP as a co-oxidant. thieme-connect.com This system is effective for reactions with primary amines and even aqueous ammonia (B1221849) to introduce a primary amine group. thieme-connect.com

Electrochemical methods offer a green alternative, avoiding the need for excess chemical oxidants. acs.orgnih.gov An electrochemically promoted coupling of benzoxazoles and amines can be performed in a simple undivided cell using catalytic quantities of a tetraalkylammonium halide as a redox catalyst. acs.orgnih.gov The proposed mechanism involves the initial protonation of the benzoxazole, followed by reaction with the amine and subsequent intramolecular cyclization. acs.org

Copper-catalyzed systems have also proven effective. A direct oxidative C-H amination of benzoxazoles with primary amines uses a copper catalyst and tert-butyl peroxide (TBP) as the oxidant under air. organic-chemistry.org Another copper-catalyzed method facilitates direct C-H amination with formamides or secondary amines, requiring only oxygen or air as the oxidant and no external base. acs.org It was noted that electron-withdrawing groups on the benzoxazole ring tend to result in lower yields in these reactions. acs.org

Table 1: Selected Methods for Oxidative Amination of Benzoxazoles

| Method | Catalyst / Reagents | Oxidant | Key Features | Source(s) |

|---|---|---|---|---|

| Metal-Free | Catalytic Iodine | aq. tert-butyl hydroperoxide | Ambient temperature, high yields, neat conditions. | organic-chemistry.org |

| Metal-Free | Tetrabutylammonium iodide (TBAI) | tert-butylhydroperoxide (TBHP) | Works with primary amines and ammonia. | thieme-connect.com |

| Electrochemical | Tetraalkylammonium halide | Electrochemical (constant current) | Avoids excess chemical oxidants; simplified workup. | acs.orgnih.gov |

| Copper-Catalyzed | Cu(OAc)₂·H₂O | O₂ / Air | Uses formamides or secondary amines as the amine source. | acs.org |

| Copper-Catalyzed | Copper catalyst | tert-butyl peroxide (TBP) | Effective for direct amination with primary amines. | organic-chemistry.org |

Modifications and Substitutions on the Benzene (B151609) Ring of the Benzoxazole System

The benzene portion of the benzoxazole ring system is susceptible to electrophilic substitution reactions, allowing for further functionalization. ontosight.airesearchgate.net The primary sites of reaction are the C-6 and C-5 positions. researchgate.net Nitration of benzoxazole, for instance, typically yields the 6-nitrobenzoxazole product. researchgate.netresearchgate.net Other electrophilic substitutions, such as halogenation, can also be used to modify the benzoxazole core. ontosight.ai

The substitution pattern on the benzene ring can also be established prior to the formation of the benzoxazole ring. Syntheses starting from substituted 2-aminophenols are common. Cyclization reactions of 2-aminophenols bearing various substituents—including methyl, chloro, bromo, nitro, and methoxy groups—have been shown to be well-tolerated, leading to a wide array of substituted benzoxazole products. organic-chemistry.org This approach is foundational in producing derivatives like this compound. The nature of these substituents can influence the yields of subsequent reactions; for example, electron-withdrawing groups at the 5-position have been observed to lower the yield of direct amination at the 2-position. acs.org

Nucleophilic Substitutions and Hydrolysis Reactions

Nucleophilic Substitutions While the benzoxazole ring is aromatic and relatively stable, it can undergo nucleophilic substitution, particularly when a good leaving group is present on the ring. researchgate.netwikipedia.org Halogenated benzoxazoles are known to undergo a range of nucleophilic displacement reactions. researchgate.net Furthermore, the benzoxazole ring can be subject to nucleophilic attack as part of rearrangement reactions. For example, the Smiles rearrangement has been observed where the nucleophilic attack of a nitrogen atom occurs at a carbon atom within the benzoxazole ring, leading to the formation of N-substituted benzoxazoles. acs.orgnih.gov

Hydrolysis Reactions The benzoxazole ring can be cleaved under hydrolytic conditions. rsc.orgresearchgate.net In acidic environments, benzoxazoles hydrolyze to form the corresponding amidophenols, which is a product of C–O bond fission. rsc.orgresearchgate.net The mechanism involves the protonation of the benzoxazole, followed by a nucleophilic attack of water on the conjugate acid to form a tetrahedral intermediate. rsc.org

A notable characteristic of benzoxazole hydrolysis is the change in the rate-determining step with varying pH. rsc.orgresearchgate.net At low acidity, nucleophilic attack is the rate-limiting step, while at higher acidities, the reaction is retarded as the fission of the C–O bond in the tetrahedral intermediate becomes rate-determining. rsc.org This behavior distinguishes benzoxazoles from other similar imidates, where product formation is not typically rate-determining at low pH. rsc.org

Quaternization Reactions of the Benzoxazole Nitrogen

The nitrogen atom in the benzoxazole ring possesses a lone pair of electrons and can act as a nucleophile, making it susceptible to quaternization reactions. researchgate.net Benzoxazole reacts with alkyl halides, such as methyl iodide, to form the corresponding N-alkylated quaternary salt (methiodide). researchgate.net However, these reactions may require careful control of conditions, as vigorous treatment can lead to the cleavage of the oxazole (B20620) ring. researchgate.net The reactivity also depends on other substituents on the ring. For example, 2-aminobenzoxazole (B146116) is reported to react with methyl iodide at 100°C to yield the N3-alkylated product. researchgate.net

Challenges in Synthesis and Strategies for Yield and Purity Enhancement

The synthesis of benzoxazole derivatives is often accompanied by several challenges. Traditional methods can suffer from low yields, harsh reaction conditions, the use of expensive or toxic catalysts, and the generation of significant waste. acs.orgnih.gov Long reaction times and the low solubility of certain intermediates or products can also present obstacles. researchgate.netrsc.org

To overcome these difficulties, a variety of strategies have been developed to enhance both the yield and purity of benzoxazole products. These strategies focus on catalyst development, process optimization, and the adoption of green chemistry principles.

Key Strategies for Enhancement:

Advanced Catalysis: The use of novel catalysts is a primary strategy. This includes highly efficient nanocatalysts, various metal catalysts (e.g., palladium, copper, nickel), and heterogeneous catalysts which can be easily recovered and recycled, reducing cost and waste. acs.orgorganic-chemistry.orgnih.govrsc.orgijpbs.comnih.gov

Green Chemistry Approaches: There is a significant trend towards more environmentally benign methods. This involves using green solvents like water, or conducting reactions under solvent-free conditions. nih.govrsc.orgnih.gov Techniques such as sonication (ultrasound) and microwave irradiation are employed to accelerate reactions, often leading to higher yields in shorter times. ijpbs.comnih.gov Electrochemical syntheses provide another green alternative by avoiding the need for chemical oxidants. acs.orgnih.gov

Ionic Liquids: Brønsted acidic and other task-specific ionic liquids have been used as effective and often recyclable catalysts, sometimes in solvent-free conditions, to promote the condensation reactions that form the benzoxazole ring. acs.orgnih.govrsc.org

Novel Synthetic Pathways: The development of new reaction pathways, such as the triflic anhydride (Tf₂O)-promoted activation of tertiary amides for reaction with 2-aminophenols, offers milder and more versatile routes to a wide range of functionalized benzoxazoles. nih.gov

Table 2: Challenges and Modern Strategies in Benzoxazole Synthesis

| Challenge | Strategy | Example(s) | Source(s) |

|---|---|---|---|

| Low Yields / Harsh Conditions | Use of advanced catalysts (nanocatalysts, ionic liquids, recoverable catalysts). | Palladium-supported nanocatalysts, Brønsted acidic ionic liquid gels. | acs.orgnih.govrsc.org |

| Long Reaction Times | Energy input methods like microwave or ultrasound irradiation. | Sonication under solvent-free conditions reduces reaction time to 30 min. | ijpbs.comnih.gov |

| Use of Volatile/Toxic Solvents | Green chemistry approaches (use of water as a solvent, solvent-free reactions). | Synthesis in aqueous media or via grindstone method without solvent. | rsc.orgnih.gov |

| Catalyst Recovery and Cost | Use of heterogeneous or magnetic nanoparticle-supported catalysts. | Fe₃O₄-supported ionic liquids allow for magnetic separation and reuse. | nih.govnih.gov |

| Waste Generation | Atom-economical reactions and electrochemical methods. | Electrochemically initiated amination avoids chemical oxidant waste. | acs.orgnih.gov |

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 2 Methylbenzoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural elucidation of 4-Methoxy-2-methylbenzoxazole and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum displays characteristic signals that correspond to the protons of the methyl group, the methoxy (B1213986) group, and the aromatic ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the benzene (B151609) ring of benzoxazole (B165842) derivatives typically appear as multiplets in the aromatic region of the spectrum. nih.govchemicalbook.com The methyl group protons at the 2-position and the methoxy group protons at the 4-position each give rise to a distinct singlet, with their chemical shifts providing clear evidence for their presence and position. chemicalbook.com The integration of these signals confirms the number of protons in each group, while the coupling patterns between adjacent protons reveal their connectivity.

Table 1: Representative ¹H NMR Data for 2-Methylbenzoxazole (B1214174) Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 2-Methylbenzoxazole chemicalbook.com | Acetone | 7.597 (d), 7.310 (d), 7.322 (t), 7.537 (d), 2.588 (s) |

This table presents data for the parent compound, 2-Methylbenzoxazole, to illustrate typical chemical shifts. Specific data for the 4-methoxy derivative may vary but will follow similar patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Table 2: Representative ¹³C NMR Data for a Benzoxazole Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|

This table shows data for a complex benzoxazole derivative to illustrate the range of chemical shifts observed in such systems.

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

To further refine the structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal correlations between different nuclei, allowing for unambiguous assignment of all proton and carbon signals, even in complex derivatives. researchgate.net For instance, HMBC can show long-range couplings between the protons of the methyl group and the C2 carbon of the benzoxazole ring, confirming their connectivity. Variable-temperature NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation around single bonds, which can be relevant for certain substituted benzoxazole derivatives. nih.gov

Specialized NMR (e.g., ¹⁵N, ¹¹B, ¹⁹F NMR) for Heteroatom Characterization

When heteroatoms other than carbon and hydrogen are present in derivatives of this compound, specialized NMR techniques can be highly informative. For example, in derivatives containing fluorine, ¹⁹F NMR is a powerful tool due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. nih.govmdpi.com It can provide detailed information about the electronic environment of the fluorine atoms and can be used to monitor reactions involving fluorinated derivatives. acs.orgacs.org Similarly, ¹⁵N NMR can be used to study the nitrogen atom of the oxazole (B20620) ring, offering insights into its hybridization and electronic properties, although its low natural abundance and sensitivity can make it more challenging. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of infrared radiation or the scattering of laser light excites specific bond vibrations (stretching, bending, etc.), resulting in a spectrum that is a unique fingerprint of the molecule. For this compound, these techniques are used to identify key functional groups. esisresearch.org

Characteristic vibrational bands in the IR and Raman spectra include:

C-H stretching vibrations of the aromatic ring and the methyl group.

C=N stretching of the oxazole ring.

C-O-C stretching of the ether linkage in the methoxy group and the oxazole ring. esisresearch.org

Vibrations associated with the benzene ring.

Computational studies are often used in conjunction with experimental IR and Raman data to assign the observed vibrational modes accurately. esisresearch.org

Table 3: Selected Vibrational Frequencies for Benzoxazole and Related Structures

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference |

|---|---|---|

| C-O-C asymmetric stretching | ~1144-1153 | esisresearch.org |

| C-O-C symmetric stretching | ~1063-1079 | esisresearch.org |

| CH₂ wagging mode | ~1282-1288 | esisresearch.org |

This table provides examples of vibrational frequencies for related structures to illustrate the regions where key functional groups absorb.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The resulting spectrum shows the wavelengths at which absorption occurs, which are related to the electronic structure of the compound. For this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic and heterocyclic ring systems. esisresearch.orgresearchgate.net The position and intensity of these bands are influenced by the substituents on the benzoxazole core and the solvent in which the spectrum is recorded. researchgate.net This technique is crucial for understanding the photophysical properties of these compounds, which is relevant for applications such as fluorescent probes and materials. nih.gov

Absorption Characteristics and Molar Absorptivity

The interaction of this compound and its derivatives with ultraviolet-visible (UV-Vis) light provides valuable insights into their electronic structure. These compounds, like other benzoxazole derivatives, are known to absorb UV radiation. scielo.brscielo.br The absorption properties are dictated by the presence of chromophores, which are the parts of the molecule responsible for its color, or in this case, its UV absorption. The benzoxazole moiety itself is a significant chromophore.

The maximum absorption wavelength (λmax) for benzoxazole derivatives typically falls within the UVA and UVB regions of the electromagnetic spectrum, ranging from 336 to 374 nm. scielo.br For instance, a study on 2-(2'-hydroxyphenyl)benzoxazole derivatives in ethanol (B145695) showed a λmax of 336 nm with a corresponding molar absorptivity (εmax) of 1.83 x 10^4 mol⁻¹ cm⁻¹. scielo.br Molar absorptivity is a measure of how strongly a chemical species absorbs light at a particular wavelength.

The specific absorption characteristics of this compound are influenced by the methoxy and methyl substituents on the benzene ring. These groups can cause a shift in the λmax and a change in the εmax compared to the parent benzoxazole molecule. The UV-Vis spectra of these compounds are often compared with reference spectra to confirm their identity and assess their purity. scielo.br

Table 1: UV Absorption Data for Selected Benzoxazole Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (εmax) (mol⁻¹ cm⁻¹) |

| 2-(2'-hydroxyphenyl)benzoxazole | Ethanol | 336 | 1.83 x 10⁴ |

This table presents hypothetical data for illustrative purposes, based on typical values for related compounds.

Solvatochromic Effects

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is observed as a shift in the absorption or emission spectra of the compound. The choice of solvent can significantly impact UV-Vis spectroscopy readings by altering peak positions and intensities. tutorchase.com

For many benzoxazole and related heterocyclic derivatives, the UV-Vis absorption spectra can be sensitive to the solvent's polarity. nih.gov Polar solvents can cause a shift to longer wavelengths (bathochromic or red shift), while non-polar solvents may lead to a shift to shorter wavelengths (hypsochromic or blue shift). tutorchase.com These shifts arise from the differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules. tutorchase.com For example, polar solvents can stabilize a more polar excited state more than the ground state, leading to a smaller energy gap and a red shift in the absorption maximum.

In the case of this compound, the methoxy group can participate in hydrogen bonding with protic solvents, which can further influence the solvatochromic behavior. tutorchase.com The study of solvatochromic effects provides valuable information about the electronic distribution in the molecule in its ground and excited states and the nature of solute-solvent interactions. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, with a chemical formula of C₉H₉NO₂, the expected molecular weight is approximately 163.17 g/mol . nih.gov

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. ualberta.ca Further fragmentation of the molecular ion produces a series of fragment ions, which appear as peaks at lower m/z values in the mass spectrum.

Chromatographic Techniques for Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from byproducts and starting materials. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary idea of the purity of a sample. nih.govnih.gov In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase. The different components of the sample travel up the plate at different rates, resulting in their separation. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify compounds by comparing them with standards. irjmets.com

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity assessment. sielc.com In HPLC, the sample is pumped through a column packed with a stationary phase under high pressure. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. nih.gov A detector at the end of the column records the elution of each component, producing a chromatogram. The purity of the sample can be determined by the area of the peak corresponding to the desired compound relative to the total area of all peaks. A validated HPLC method for the simultaneous determination of related compounds like 2-hydroxy-4-methoxybenzaldehyde (B30951) and 2-hydroxy-4-methoxybenzoic acid has been developed, demonstrating the utility of this technique for quantitative analysis. researchgate.netcolab.ws

Computational Chemistry and Molecular Modeling Studies of 4 Methoxy 2 Methylbenzoxazole

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. grafiati.comaps.org It is favored for its balance of accuracy and computational efficiency. DFT calculations, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. imist.maarxiv.org For 4-Methoxy-2-methylbenzoxazole, this optimization would yield precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy conformation.

The electronic structure, describing the distribution of electrons within the molecule, is also a key output. imist.ma The electron density is typically saturated around the entire molecule, which can facilitate a flat-lying adsorption orientation on surfaces. imist.ma Theoretical studies on related benzoxazoles show that the calculated bond lengths and angles from DFT methods are remarkably close to experimental values obtained from X-ray crystallography. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations The following data is representative of typical outputs from a DFT/B3LYP/6-311G(d,p) calculation and is intended for illustrative purposes.

| Parameter | Predicted Value | Parameter | Predicted Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| O1-C2 | 1.375 | C7a-O1-C2 | 105.5 |

| C2-N3 | 1.310 | O1-C2-N3 | 115.2 |

| N3-C3a | 1.390 | C2-N3-C3a | 108.3 |

| C4-O(methoxy) | 1.365 | C5-C4-O(methoxy) | 125.0 |

| C2-C(methyl) | 1.495 | N3-C2-C(methyl) | 123.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. imist.ma The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a significant parameter for gauging molecular stability and reactivity. researchgate.netwuxiapptec.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For benzoxazole (B165842) derivatives, the HOMO is often distributed over the benzene (B151609) ring and the heteroatoms, representing the sites most susceptible to electrophilic attack. imist.ma The LUMO is typically located around the heterocyclic ring, indicating the regions that can accept electrons. imist.ma The introduction of a methoxy (B1213986) group, an electron-donating substituent, is expected to raise the HOMO energy level, potentially making the molecule a better electron donor compared to unsubstituted 2-methylbenzoxazole (B1214174).

Table 2: Predicted Frontier Molecular Orbital Energies of this compound Values are illustrative and based on typical DFT calculations for related structures. imist.mamdpi.com

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | -5.85 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -1.20 |

| HOMO-LUMO Energy Gap (ΔE) | 4.65 |

Computational methods can accurately predict various spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly valuable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating 1H and 13C NMR chemical shifts. ejosat.com.tr These predictions are highly useful for assigning signals in experimental spectra and confirming molecular structures. nih.govacademie-sciences.fr The accuracy of these predictions depends on the level of theory and the size of the training dataset used in machine learning-enhanced methods. mestrelab.com

Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound Predicted values are representative and relative to a standard (e.g., TMS). They are based on general knowledge and computational NMR prediction tools. caspre.ca

| Atom | Predicted 1H Chemical Shift (ppm) | Atom | Predicted 13C Chemical Shift (ppm) |

|---|---|---|---|

| H5 | 7.20 | C2 | 164.5 |

| H6 | 7.15 | C3a | 142.0 |

| H7 | 6.80 | C4 | 156.0 |

| -CH3 (at C2) | 2.60 | C5 | 115.0 |

| -OCH3 (at C4) | 3.90 | C6 | 120.0 |

| C7 | 108.0 | ||

| C7a | 150.0 | ||

| -CH3 (at C2) | 14.5 | ||

| -OCH3 (at C4) | 55.8 |

High-level ab initio calculations are used to predict thermochemical properties. nih.govdntb.gov.ua The standard molar enthalpy of formation (ΔfH°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. researchgate.net Computational protocols can estimate this value with high accuracy, often comparable to experimental results from calorimetry. nist.gov

Gas-phase basicity (GPB) and proton affinity (PA) are measures of a molecule's basicity in the absence of solvent. nih.govnist.gov The proton affinity is the negative of the enthalpy change for the protonation reaction (B + H+ → BH+), while gas-phase basicity is the negative of the corresponding Gibbs free energy change. nih.govresearchgate.net For this compound, the most basic site is likely the N3 atom of the oxazole (B20620) ring. The electron-donating methoxy and methyl groups are expected to increase the electron density at this nitrogen, enhancing its basicity compared to unsubstituted benzoxazole. science.gov

Table 4: Estimated Thermochemical Data for this compound Data are illustrative estimates based on computational studies of related heterocyclic compounds. researchgate.netnist.gov

| Thermochemical Property | Estimated Value | Notes |

|---|---|---|

| Gas-Phase Enthalpy of Formation (ΔfH°(g)) | -85 to -95 kJ/mol | Based on group additivity and values for 2-methylbenzoxazole. acs.org |

| Proton Affinity (PA) | ~930 kJ/mol | Expected to be higher than benzoxazole due to electron-donating groups. |

| Gas-Phase Basicity (GPB) | ~900 kJ/mol | Calculated from PA, accounting for entropy changes. nih.gov |

Emerging Applications of 4 Methoxy 2 Methylbenzoxazole in Chemical Sciences

Role as Versatile Synthetic Intermediates in Complex Organic Synthesis

The benzoxazole (B165842) core, particularly when functionalized, serves as a crucial intermediate in the synthesis of more complex chemical structures. The presence of the methoxy (B1213986) and methyl groups on the 4-Methoxy-2-methylbenzoxazole scaffold provides specific electronic and steric properties that can be exploited in multi-step organic synthesis.

While direct synthetic applications starting from this compound are an area of ongoing research, the broader class of substituted benzoxazoles is widely used to construct elaborate molecules. For instance, the synthesis of various 2-substituted benzoxazoles is often achieved through the cyclization of corresponding 2-aminophenols with a variety of precursors like β-diketones, aldehydes, or carboxylic acids. rsc.orgnih.govorganic-chemistry.org These methods tolerate a range of substituents, including methoxy groups, on the aminophenol ring. organic-chemistry.org

One established strategy involves the condensation of a substituted 2-aminophenol (B121084) with an appropriate reaction partner. For example, a study by Wu et al. detailed the synthesis of benzoxazole derivatives with potential cytotoxic activity, starting from substituted 2-aminophenols. rsc.org Another versatile method uses the reaction of amides with 2-aminophenols, promoted by triflic anhydride (B1165640) (Tf₂O), to produce a wide array of 2-substituted benzoxazoles with good to excellent yields. nih.gov This approach demonstrates the robustness of the benzoxazole core formation, which is applicable to structures like this compound.

Furthermore, the synthesis of O-alkylated benzaldehydes which are then reacted with 2-aminophenols represents another pathway to complex benzoxazole derivatives. mdpi.com These examples underscore the principle that the this compound structure is a valuable scaffold, with its substituent groups poised for further chemical modification, making it a key intermediate for accessing more complex, high-value chemical entities.

Applications in Materials Science and Engineering

The unique photophysical and electrochemical properties of the benzoxazole ring system, modulated by substituents like the methoxy and methyl groups, have led to their investigation in materials science, particularly in the fields of fluorescent materials and corrosion prevention.

Fluorescent Properties and Sensor Development

Benzoxazole derivatives are known for their promising photophysical properties, which include intense absorption and emission, making them attractive for developing fluorescent probes and materials. periodikos.com.br The fluorescence characteristics are highly sensitive to the nature and position of substituents on the benzoxazole core. tandfonline.comresearchgate.net

The methoxy group (an electron-donating group) on the this compound ring is expected to have a bathochromic (red-shift) effect on the emission spectra. nih.gov This tunability is crucial for designing probes for specific applications. For example, a study on 2,5-bis(benzoxazol-2′-yl)-4-methoxyphenol demonstrated that its fluorescence was extremely sensitive to the surrounding solvent environment when incorporated into a silica (B1680970) matrix, suggesting its potential as a photoprobe for such systems. rsc.org The interactions between the dye, the solvent, and the silica host influenced the proton-transfer reaction, which in turn altered the fluorescence emission. rsc.org

Furthermore, benzoxazole derivatives have been successfully developed as fluorescent sensors for detecting metal cations and changes in pH. A 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole was shown to be a selective fluorescent probe for magnesium cations and was also sensitive to pH changes around the neutral range. nih.gov This sensitivity is attributed to the acidic nature of the fluorophenol moiety, which is modulated by the benzoxazole structure. nih.gov These findings highlight the potential of this compound derivatives to be developed into sophisticated sensors for environmental and biological monitoring.

Table 1: Examples of Substituted Benzoxazoles and their Photophysical Properties

| Compound/System | Observed Property | Application | Reference |

| 2-(4ʹ-Alkoxybiphenyl-4-yl)-benzoxazole derivatives | Intense photoluminescence emission in solution | Liquid Crystals | tandfonline.com |

| 2,5-Bis(benzoxazol-2′-yl)-4-methoxyphenol in silica | Environment-sensitive fluorescence | Photoprobe | rsc.org |

| 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole | Selective fluorescence enhancement with Mg²⁺ and pH | Cation/pH Sensor | nih.gov |

| Benzoxazole Derivatives | Fluorescence enhancement upon binding to biological targets | DNA Probes | periodikos.com.br |

Corrosion Inhibition Studies

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are effective corrosion inhibitors for various metals and alloys. proquest.comnih.gov The benzoxazole structure, present in this compound, fits this profile perfectly. These molecules function by adsorbing onto the metal surface, forming a protective barrier that hinders both anodic and cathodic corrosion reactions. ui.edu.ngnih.gov

The mechanism of inhibition involves the interaction between the π-electrons of the aromatic ring and the lone pair electrons on the nitrogen and oxygen atoms with the vacant d-orbitals of the metal. nih.gov Theoretical studies using Density Functional Theory (DFT) on various benzoxazole derivatives have shown that the nitrogen and oxygen atoms are the primary sites for electrophilic attack and thus key to the adsorption process on the metal surface. ui.edu.ng

While direct experimental studies on this compound are not widely reported, research on related heterocyclic systems like benzisoxazoles, benzimidazoles, and benzothiazoles provides strong evidence for its potential efficacy. proquest.comnih.govrsc.org For instance, a water-soluble benzisoxazole derivative demonstrated a high inhibition efficiency of 95% for mild steel in a hydrochloric acid medium. nih.gov The adsorption of this inhibitor followed the Langmuir isotherm, indicating the formation of a monolayer on the metal surface. nih.gov The presence of the electron-donating methoxy group in this compound is expected to enhance its adsorption onto the metal surface, thereby improving its corrosion inhibition properties.

Table 2: Research Findings on Azole-based Corrosion Inhibitors

| Inhibitor Class | Metal | Corrosive Medium | Key Finding | Reference |

| Benzisoxazole Derivative | Mild Steel | 0.5 M HCl | 95% inhibition efficiency at 1x10⁻³ M. | nih.gov |

| Benzoxazole Derivatives | Mild Steel | Gas Phase (Theoretical) | N and O atoms are the primary adsorption sites. | ui.edu.ng |

| Benzimidazole Derivatives | Copper | 3.5 wt.% NaCl | Forms a protective film, inhibiting corrosion. | nih.gov |

| Benzothiazole Derivatives | Galvanised Steel | NaCl solution | Forms inhibitor film via chemisorption and complexation. | rsc.org |

Development as Research Probes and Chemical Tools

The unique fluorescent properties of the benzoxazole scaffold make it an excellent platform for the development of research probes and chemical tools for imaging and sensing in biological and chemical systems. periodikos.com.brnih.gov These tools allow for the visualization and quantification of specific analytes or biological processes with high sensitivity and selectivity.

The application of benzoxazole derivatives as fluorescent probes for DNA is a significant area of research. periodikos.com.br Their ability to exhibit enhanced fluorescence upon binding to biological targets makes them superior alternatives to some traditional dyes that may have biological risks. periodikos.com.br The structure of the benzoxazole can be modified to include specific anchoring groups that enhance solubility in aqueous media and promote binding to targets like DNA through hydrogen bonding. periodikos.com.br

Moreover, the sensitivity of the benzoxazole fluorescence to the local environment, including pH and the presence of metal ions, has been harnessed to create specific chemical sensors. nih.gov As mentioned previously, a fluorinated methoxy-substituted benzoxazole derivative serves as a selective probe for magnesium ions. nih.gov This type of probe is invaluable for studying the role of metal ions in biological systems. Similarly, fluorescent probes based on other heterocyclic systems like benzothiadiazole (BTD) have been successfully used to label and image various cellular components, including mitochondria and lipid droplets, demonstrating the broad potential of such scaffolds. nih.govacs.org The inherent photophysical properties of this compound make it a promising candidate for derivatization into novel research probes for a wide range of applications in chemical biology and diagnostics.

Catalytic Applications in Organic Transformations

While the direct use of this compound as a catalyst is not extensively documented, its derivatives have found important applications as ligands in transition metal catalysis. chemscene.com Ligands play a critical role in catalysis by coordinating to a metal center and modulating its electronic and steric properties, thereby controlling the activity, selectivity, and stability of the catalyst.

Research has shown that benzoxazole phenoxide ligands can be used to support Group IV metal catalysts (Titanium and Zirconium) for the ring-opening polymerization of lactide and ε-caprolactone. bohrium.comresearchgate.net These polymerizations are crucial for producing biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). In one study, a mononuclear zirconium complex bearing a bulky benzoxazole phenoxide ligand demonstrated good control and high activity in the polymerization of rac-lactide, leading to the formation of iso-enriched polylactide. bohrium.com The bulky ligand helps to regulate the Lewis acidity at the metal center, which is essential for monomer activation and controlling the stereochemistry of the resulting polymer. bohrium.com

The development of catalysts for the synthesis of benzoxazoles themselves is also an active area of research, with various metal-organic frameworks (MOFs) and ionic liquids being employed as efficient and reusable catalysts. nih.govnih.gov Although this involves the synthesis rather than the application of benzoxazoles in catalysis, it highlights the importance of this heterocyclic core in the broader field of chemical synthesis. The ability of the benzoxazole moiety to act as a robust coordinating ligand opens up possibilities for designing novel catalysts based on the this compound framework for a variety of organic transformations.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Methoxy-2-methylbenzoxazole under laboratory conditions?

- Methodological Answer :

- Catalytic Aerobic Oxidation : A green chemistry approach involves condensation of 2-aminophenol derivatives with aldehydes, followed by aerobic oxidation using 4-methoxy-TEMPO as a catalyst. This method avoids strong oxidants (e.g., DDQ, BaMnO₄) and achieves moderate yields (50–70%) under mild conditions (room temperature, O₂ atmosphere) .

- Traditional Condensation : Reacting 2-amino-4-methoxyphenol with acetic anhydride or acyl chlorides under reflux in DMSO or DMF, followed by cyclization. Requires high temperatures (120–150°C) and yields ~65% after crystallization (e.g., water-ethanol mixtures) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.3–2.5 ppm, and aromatic protons between δ 6.5–7.5 ppm. Carbon signals for the benzoxazole ring appear at 150–160 ppm (C=N) and 100–120 ppm (aromatic carbons) .

- IR Spectroscopy : Stretching vibrations for C-O (methoxy) at 1250–1100 cm⁻¹ and C=N (benzoxazole) at 1620–1600 cm⁻¹ confirm functional groups .

Q. What are the primary applications of this compound in pharmacological research?

- Methodological Answer :

- Enzyme Inhibition Studies : The compound serves as a scaffold for synthesizing analogs targeting enzymes like cathepsin S or HIV reverse transcriptase. Docking simulations (e.g., AutoDock Vina) predict binding affinities by aligning the benzoxazole core with active-site residues .

- Anticancer Screening : Evaluate cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to calculate HOMO-LUMO gaps, ionization potentials, and electron densities. Basis sets such as 6-311+G(d,p) improve accuracy for aromatic systems .

- Thermochemical Data : Validate DFT-derived atomization energies against experimental values (average deviation <2.4 kcal/mol) to ensure reliability .

Q. What strategies resolve contradictions in reported catalytic efficiencies for benzoxazole synthesis?

- Methodological Answer :

- Systematic Parameter Screening : Compare reaction variables (solvent polarity, catalyst loading, temperature) across studies. For example, 4-methoxy-TEMPO (5 mol%) in acetonitrile outperforms activated carbon (50 wt%) in DMF due to improved radical stabilization .

- Mechanistic Studies : Use ESR spectroscopy to detect nitroxyl radical intermediates in aerobic oxidation pathways, clarifying rate-limiting steps .

Q. How can researchers design derivatives of this compound to enhance bioactivity?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 2-methyl position to modulate electronic effects. Synthesize analogs via Suzuki coupling (e.g., aryl boronic acids) or alkylation (e.g., propargyl bromides) .

- In Silico Screening : Perform molecular dynamics simulations (e.g., GROMACS) to assess derivative stability in target binding pockets, prioritizing candidates with ΔG < -8 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.